![molecular formula C16H12BrClO3 B11821942 3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11821942.png)
3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H12BrClO3 This compound is characterized by the presence of a bromo and chloro substituent on a phenyl ring, connected through a methoxy group to another phenyl ring, which is further linked to a prop-2-enoic acid moiety
Métodos De Preparación
The synthesis of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorophenol and 2-chlorobenzyl chloride.
Formation of the Ether Linkage: The phenol group of 5-bromo-2-chlorophenol reacts with 2-chlorobenzyl chloride in the presence of a base to form the ether linkage.
Formation of the Prop-2-enoic Acid Moiety: The resulting compound is then subjected to a reaction with acryloyl chloride in the presence of a base to introduce the prop-2-enoic acid moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition Reactions: The double bond in the prop-2-enoic acid moiety can participate in addition reactions, such as hydrogenation or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets through its functional groups. The bromo and chloro substituents can form halogen bonds, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds include:
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}propanoic acid: Lacks the double bond in the prop-2-enoic acid moiety.
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}acetic acid: Contains an acetic acid moiety instead of prop-2-enoic acid.
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}butanoic acid: Contains a butanoic acid moiety.
The uniqueness of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H12BrClO3 |
|---|---|
Peso molecular |
367.62 g/mol |
Nombre IUPAC |
3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12BrClO3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20) |
Clave InChI |
UCLQVZPKJSEHLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821859.png)
![6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821866.png)
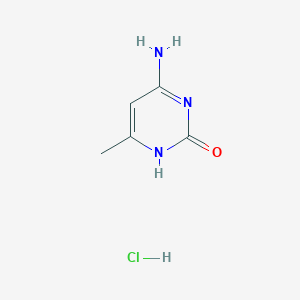
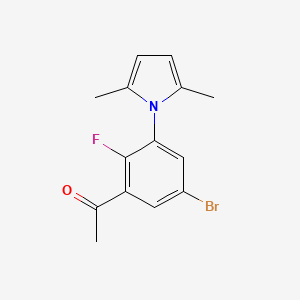
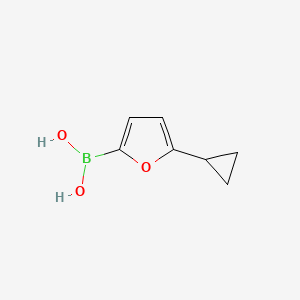
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine](/img/structure/B11821903.png)

![Bis[2-(2-bromoisobutyryloxy)-undecyl] disulphide](/img/structure/B11821916.png)
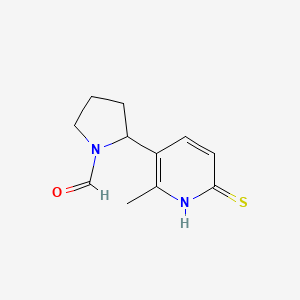
![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
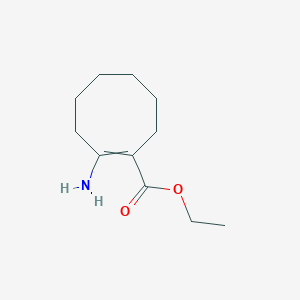
![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)

